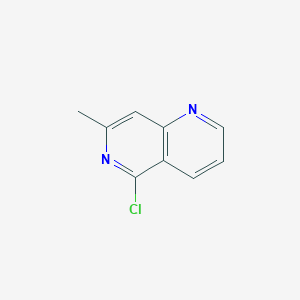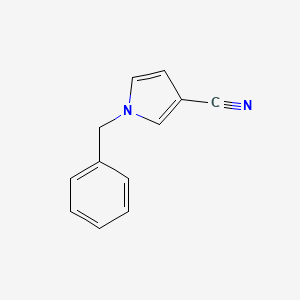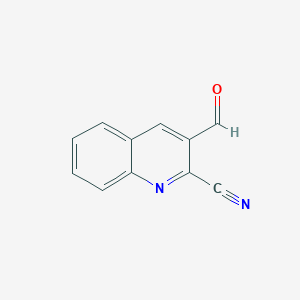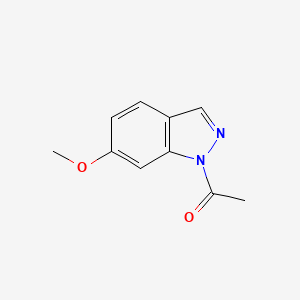
1-(6-methoxy-1H-indazol-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Methoxy-1H-indazol-1-yl)ethanone is an organic compound belonging to the class of indazoles Indazoles are heterocyclic compounds characterized by a pyrazole ring fused to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-methoxy-1H-indazol-1-yl)ethanone typically involves the reaction of 6-methoxyindazole with an appropriate acetylating agent. One common method is the acetylation of 6-methoxyindazole using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(6-Methoxy-1H-indazol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of 1-(6-methoxy-1H-indazol-1-yl)ethanoic acid.
Reduction: Formation of 1-(6-methoxy-1H-indazol-1-yl)ethanol.
Substitution: Formation of various substituted indazole derivatives.
Aplicaciones Científicas De Investigación
1-(6-Methoxy-1H-indazol-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a precursor for functionalized polymers.
Mecanismo De Acción
The mechanism of action of 1-(6-methoxy-1H-indazol-1-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy group and the indazole ring play crucial roles in its binding affinity and specificity. The compound can influence various biochemical pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Iodo-6-methoxy-1H-indazol-1-yl)ethanone: Similar structure but with an iodine atom at the 3-position.
1-(6-Methoxy-5-(4-methyl-1H-imidazol-1-yl)-2-pyridinyl)ethanone: Contains an additional imidazole ring and a pyridine ring.
Uniqueness
1-(6-Methoxy-1H-indazol-1-yl)ethanone is unique due to its specific substitution pattern and the presence of the methoxy group, which can influence its reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C10H10N2O2 |
|---|---|
Peso molecular |
190.20 g/mol |
Nombre IUPAC |
1-(6-methoxyindazol-1-yl)ethanone |
InChI |
InChI=1S/C10H10N2O2/c1-7(13)12-10-5-9(14-2)4-3-8(10)6-11-12/h3-6H,1-2H3 |
Clave InChI |
DXZXISZFZCTEFE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1C2=C(C=CC(=C2)OC)C=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B11910505.png)
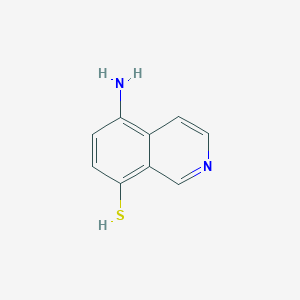
![1-(1-Methyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine](/img/structure/B11910512.png)
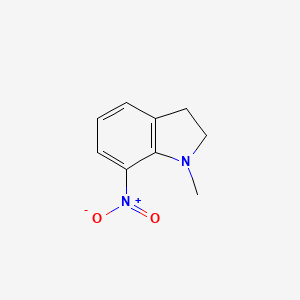


![3-(Chloromethyl)imidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B11910551.png)
![5-Methyl-1-oxa-3,9-diazaspiro[5.5]undecan-2-one](/img/structure/B11910555.png)

